

Foreword: The Strategic Importance of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Pyridin-3-yl-1H-indazole*

Cat. No.: B1395085

[Get Quote](#)

In the landscape of modern drug discovery and materials science, certain molecular architectures consistently emerge as foundational pillars. The indazole nucleus, a fused benzene and pyrazole ring system, is one such "privileged scaffold."^{[1][2]} Its unique electronic properties, conformational rigidity, and capacity for diverse intermolecular interactions have cemented its role in a plethora of clinically significant agents.^{[3][4]} When this indazole core is strategically coupled with another key heterocycle, the pyridine ring, the resulting molecule, 5-(Pyridin-3-yl)-1H-indazole, presents a compelling platform for chemical exploration.

This guide provides an in-depth analysis of the chemical properties of 5-(Pyridin-3-yl)-1H-indazole. We will move beyond a simple recitation of data, instead focusing on the causality behind its synthesis, the logic of its reactivity, and the rationale for its application. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Molecular Architecture and Physicochemical Profile

5-(Pyridin-3-yl)-1H-indazole is a bi-heterocyclic aromatic compound. The fusion of the electron-rich indazole system with the electron-deficient pyridine ring creates a molecule with a distinct electronic and steric profile, making it an attractive intermediate for creating libraries of potential bioactive compounds.^[5]

The indazole ring itself exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H tautomer is generally the more thermodynamically stable and is the predominant form in most chemical and biological contexts due to its benzenoid aromatic character.^{[2][3]}

Table 1: Core Physicochemical and Structural Data

Property	Value	Source
IUPAC Name	5-(pyridin-3-yl)-1H-indazole	-
CAS Number	885272-37-7	[5]
Molecular Formula	C ₁₂ H ₉ N ₃	[5]
Molecular Weight	195.22 g/mol	[5]
Topological Polar Surface Area (TPSA)	44.5 Å ² (Computed)	[6]
Hydrogen Bond Donors	1 (Indazole N-H)	[6]
Hydrogen Bond Acceptors	2 (Pyridine N, Pyrazole N)	[6]
XLogP3 (Computed)	2.0 - 3.4	[6] [7]
Appearance	White to beige crystalline powder (predicted)	[8]
Storage Conditions	Store at 0-8°C	[5]

Note: Some properties are computed or inferred from structurally similar compounds due to limited direct experimental data for this specific molecule.

Synthesis and Purification: A Palladium-Catalyzed Approach

The construction of the C-C bond between the indazole and pyridine rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis that was recognized with the 2010 Nobel Prize in Chemistry.[\[9\]](#) The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.

The logical synthetic disconnection involves reacting a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with pyridine-3-boronic acid. The indazole nitrogen is often protected (e.g., with a Boc or THP group) to prevent side reactions and improve solubility, although reactions can sometimes proceed on the unprotected scaffold.

[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methodologies for similar couplings and should be adapted and optimized for specific laboratory conditions.^[9]

- **Vessel Preparation:** To an oven-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
- **Catalyst Addition:** Add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv).
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is sensitive to oxygen.
- **Solvent Addition:** Add a degassed solvent mixture, typically a 4:1 ratio of 1,2-dimethoxyethane (DME) to water.
- **Reaction:** Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure product.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final compound is essential for confirming its identity and purity. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete analytical profile.

Table 2: Predicted Spectroscopic Data for 5-(Pyridin-3-yl)-1H-indazole

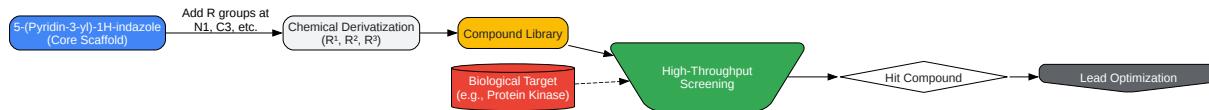
Technique	Expected Observations
¹ H NMR (400 MHz, DMSO-d ₆)	~13.0 ppm (br s, 1H): Indazole N-H proton.[10] ~9.0-8.5 ppm (m, 2H): Pyridine protons ortho to the nitrogen (H ₂ , H ₆).[11] ~8.2-7.5 ppm (m, 5H): Remaining pyridine and indazole aromatic protons. The signals will appear as complex multiplets and doublets.
¹³ C NMR (100 MHz, DMSO-d ₆)	~150-140 ppm: Aromatic carbons adjacent to nitrogen atoms in both rings.[12] ~135-110 ppm: Remaining aromatic carbons.
IR (KBr Pellet)	~3100-3000 cm ⁻¹ : Aromatic C-H stretching. ~1600-1450 cm ⁻¹ : Aromatic C=C and C=N stretching vibrations.[13]
HRMS (ESI)	[M+H] ⁺ : Calculated for C ₁₂ H ₁₀ N ₃ ⁺ at m/z 196.0869. The high-resolution mass confirms the elemental composition.

Note: Chemical shifts (δ) are in ppm. Predicted values are based on published data for structurally analogous compounds.[10][11][12][13]

Chemical Reactivity and Derivatization Potential

The true value of 5-(Pyridin-3-yl)-1H-indazole lies in its potential for further chemical modification. The molecule possesses several reactive sites that can be selectively functionalized to generate diverse libraries of compounds for screening.

Caption: Key reactive sites on the 5-(Pyridin-3-yl)-1H-indazole scaffold.


- Indazole N1-Position: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile readily reacts with various electrophiles, allowing for straightforward N-alkylation or N-arylation. This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.

- Pyridine Nitrogen: As a Lewis base, the pyridine nitrogen is the most basic site in the molecule. It can be easily protonated to form a pyridinium salt, which significantly increases aqueous solubility. It can also act as a ligand to coordinate with metal ions, a property useful in catalysis or the design of metallodrugs.
- Indazole C3-Position: The C3 position of the indazole ring is susceptible to deprotonation under strong basic conditions (e.g., using n-BuLi) or can be directly halogenated (e.g., iodination using I₂/KOH).[14] The resulting 3-halo-indazole is a versatile precursor for further cross-coupling reactions, enabling the introduction of new substituents at a key vector for biological interaction.[15]
- Aromatic Rings: Both the benzene and pyridine portions of the molecule can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the reaction conditions must be carefully controlled to manage regioselectivity. The existing substituents will direct incoming electrophiles to specific positions.

Applications in Drug Discovery: A Privileged Intermediate

The indazole scaffold is present in numerous FDA-approved drugs, including Axitinib (anti-cancer) and Granisetron (antiemetic), highlighting its biological relevance.[2][3] Derivatives of 5-(Pyridin-3-yl)-1H-indazole are primarily explored in oncology and inflammatory diseases, often as inhibitors of protein kinases.[1][5][9]

Kinases are enzymes that play a critical role in cell signaling pathways; their aberrant activation is a hallmark of many cancers.[16] The indazole core often serves as a "hinge-binder," forming key hydrogen bonds with the protein backbone in the ATP-binding pocket of the kinase. The pyridine moiety can then be used to achieve selectivity and improve physicochemical properties by extending into other regions of the binding site.

[Click to download full resolution via product page](#)

Caption: Logic flow from core scaffold to lead compound in drug discovery.

This compound serves as a key intermediate for synthesizing molecules targeting a range of kinases, including:

- Akt Kinase: Involved in cell growth and survival.[9]
- Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation and angiogenesis.[1]
- p21-activated kinase 1 (PAK1): Associated with tumor progression and metastasis.[16]

Conclusion

5-(Pyridin-3-yl)-1H-indazole is more than just a chemical entity; it is a strategic platform for innovation. Its robust and scalable synthesis via Suzuki-Miyaura coupling makes it readily accessible. Its well-defined spectroscopic signature allows for straightforward characterization. Most importantly, its multiple sites of reactivity provide a rich chemical canvas for derivatization. For researchers in drug discovery and materials science, a thorough understanding of these chemical properties is the first step toward harnessing the full potential of this versatile and valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-(1H-pyrrol-3-yl)-1H-indazole | C11H9N3 | CID 67415934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-[2-(1H-indazol-5-yl)-3-pyridinyl]-1H-indazole | C19H13N5 | CID 73670949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indazole | 271-44-3 [chemicalbook.com]
- 9. ias.ac.in [ias.ac.in]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. soc.chim.it [soc.chim.it]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foreword: The Strategic Importance of Heterocyclic Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395085#chemical-properties-of-5-pyridin-3-yl-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com